

An In-Depth Technical Guide to the Molecular Structure of p-Butylhydratropic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Butylhydratropic Acid

Cat. No.: B121086

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of **p-Butylhydratropic Acid**, known systematically as 2-(4-butylphenyl)propanoic acid. As a member of the 2-arylpropionic acid class, its architecture is of significant interest to researchers in medicinal chemistry and drug development, sharing a core scaffold with widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.^{[1][2]} This document moves beyond a simple description of its chemical formula to detail the integrated analytical workflow required for its definitive structural elucidation. We will explore the molecule's fundamental connectivity, its critical stereochemical nature, and the advanced spectroscopic and crystallographic techniques that validate its three-dimensional form. The causality behind each experimental choice is explained, presenting a self-validating system of protocols and data interpretation essential for modern chemical research.

Foundational Chemical Identity

A precise understanding of a molecule begins with its unambiguous identification. **p-Butylhydratropic Acid** is an aromatic carboxylic acid characterized by a propionic acid group attached to a phenyl ring, which is itself substituted with a butyl group at the para (4) position. ^[1]

Table 1: Chemical Identity of **p-Butylhydratropic Acid**

Identifier	Value
IUPAC Name	2-(4-butylphenyl)propanoic acid[1]
Common Synonyms	p-Butylhydratropic Acid, 4-Butyl- α -methylbenzeneacetic acid[1][3]
CAS Number	3585-49-7[1]
Molecular Formula	C ₁₃ H ₁₈ O ₂ [1][4]
Molecular Weight	206.28 g/mol [4]
Canonical SMILES	CCCCC1=CC=C(C=C1)C(C)C(=O)O[1]
InChI Key	FEFPDZIYEWFQFK-UHFFFAOYSA-N[1][4]

Core Molecular Architecture and Stereochemistry

The biological activity and physicochemical properties of a molecule are dictated by its three-dimensional structure. For **p-Butylhydratropic Acid**, two features are paramount: its atomic connectivity and its chirality.

Connectivity and Functional Groups

The molecule's backbone consists of a benzene ring substituted at opposing ends. The C1 position is attached to the propanoic acid moiety, while the C4 position bears a linear butyl group. This arrangement is foundational to its classification as a para-substituted arylpropionic acid.

The Significance of Chirality

The alpha-carbon (C α) of the propanoic acid group—the carbon atom adjacent to the carboxyl group—is a stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl group, the carboxyl group, and the 4-butylphenyl ring. Consequently, **p-Butylhydratropic Acid** exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(4-butylphenyl)propanoic acid and (S)-2-(4-butylphenyl)propanoic acid.

In most laboratory syntheses, the compound is produced as a 1:1 mixture of these enantiomers, known as a racemic mixture.[4] This is a critical consideration in drug

development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Diagram 1: 2D structure of **p-Butylhydratropic Acid** with the chiral center (C*) highlighted.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides a complete structural picture. Instead, a consensus structure is built by integrating data from multiple spectroscopic methods. This approach ensures that the proposed structure is consistent with all empirical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment and connectivity of magnetically active nuclei (primarily ^1H and ^{13}C). By analyzing chemical shifts, signal integrations, and coupling patterns, one can piece together the carbon-hydrogen framework of the molecule.

Table 2: Predicted ^1H and ^{13}C NMR Data for **p-Butylhydratropic Acid** (in CDCl_3)

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H		Carboxyl (-COOH)
~7.1-7.3	Multiplet (AA'BB')	4H		Aromatic protons
~3.7	Quartet	1H		Alpha-proton (-CH(CH ₃)COOH)
~2.6	Triplet	2H		Benzyllic methylene (-CH ₂ -CH ₂ CH ₃)
~1.5	Multiplet	2H		Methylene (-CH ₂ -CH ₂ -CH ₃)
~1.5	Doublet	3H		Alpha-methyl (-CH(CH ₃)COOH)
~1.3	Multiplet	2H		Methylene (-CH ₂ CH ₂ -CH ₂ -CH ₃)
~0.9	Triplet	3H		Terminal methyl (-CH ₂ CH ₂ CH ₂ -CH ₃)
¹³ C NMR	Predicted δ (ppm)		Assignment	
~180			Carboxyl (C=O)	
~142			Aromatic C (quaternary, C-butyl)	
~138			Aromatic C (quaternary, C-propionic)	

~129	Aromatic C-H
~128	Aromatic C-H
~45	Alpha-carbon (- CH(CH ₃)COOH)
~35	Benzyllic methylene (- CH ₂ -)
~33	Methylene (- CH ₂ -CH ₂ -)
~22	Methylene (- CH ₂ CH ₂ -CH ₂ -)
~18	Alpha-methyl (- CH(CH ₃)COOH)
~14	Terminal methyl (-CH ₂ CH ₂ CH ₂ - CH ₃)

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence of specific absorption bands in the IR spectrum serves as a molecular fingerprint.

Table 3: Characteristic IR Absorption Bands for **p-Butylhydratropic Acid**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~2960-2850	C-H stretch	Alkyl (Butyl, Methyl)
~1700	C=O stretch	Carboxylic Acid
~1610, ~1500	C=C stretch	Aromatic Ring
~1250	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

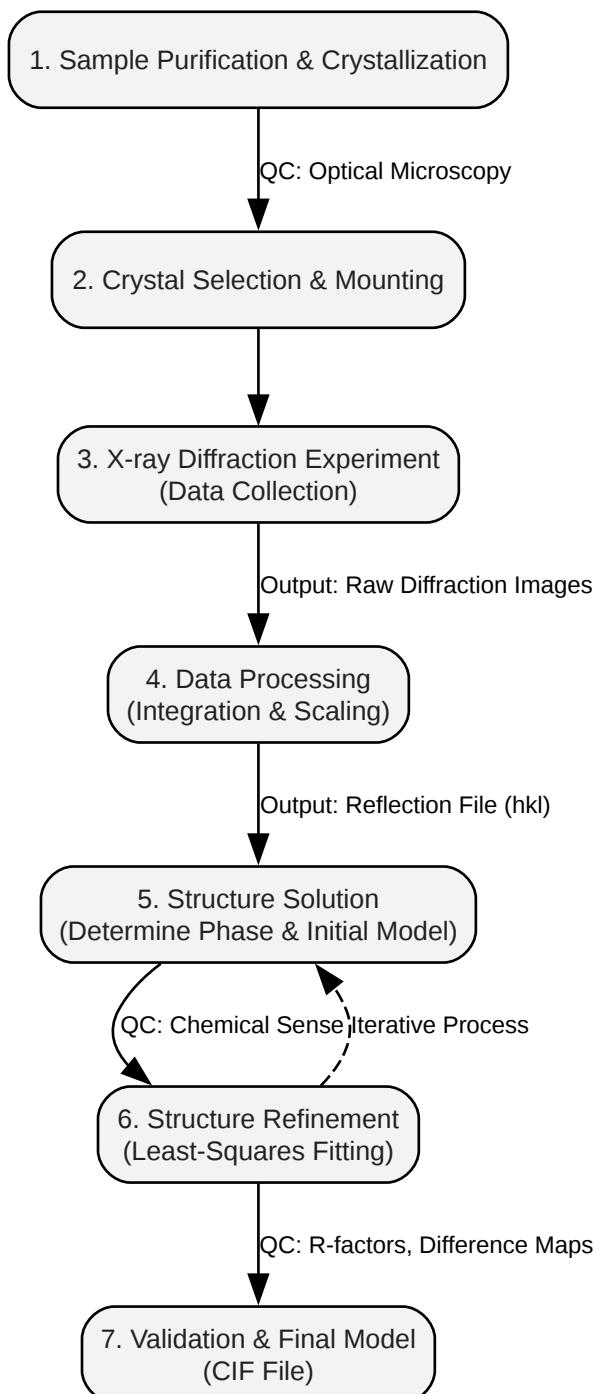
Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M^+) confirms the elemental formula, while the fragments provide clues about the molecule's substructures, corroborating the connectivity determined by NMR. For **p-Butylhydratropic Acid** (MW=206.28), the molecular ion peak would be observed at $m/z \approx 206$.

Definitive 3D Structure: X-ray Crystallography

Trustworthiness: While spectroscopic methods define connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.^{[5][6]} It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Packing: The Carboxylic Acid Dimer

A common and highly stable structural motif for carboxylic acids in the crystalline state is the formation of a centrosymmetric dimer.^[7] Two molecules align such that their carboxyl groups form a pair of strong hydrogen bonds, creating a characteristic eight-membered ring, denoted as an $R^2_2(8)$ graph set motif. This dimerization is a key feature we would expect to observe in the crystal structure of **p-Butylhydratropic Acid**.


Diagram 2: Hydrogen-bonded dimer motif typical for carboxylic acids (R = 4-butylphenylmethyl).

Protocol: Single Crystal X-ray Diffraction Workflow

This protocol outlines the self-validating steps from sample preparation to final structure refinement. Each step contains internal checks to ensure data quality.

- Crystal Growth (The Critical First Step):
 - Objective: To obtain a single, defect-free crystal suitable for diffraction.
 - Method: Slowly evaporate a solution of **p-Butylhydratropic Acid** in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Screen multiple conditions to find the optimal one.
 - QC: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of twinning or satellite growth.
- Crystal Mounting and Data Collection:
 - Objective: To mount the crystal and collect diffraction data.
 - Method: Select a suitable crystal (~0.1-0.3 mm) and mount it on a goniometer head. Place the goniometer in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage.
 - Procedure: An X-ray beam is directed at the crystal, which diffracts the beam into a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections as the crystal is rotated.[\[6\]](#)
- Data Processing and Structure Solution:
 - Objective: To determine the unit cell dimensions, space group, and initial atomic positions.
 - Method: Integrate the raw diffraction images to get a list of reflection intensities. Analyze the symmetry of the diffraction pattern to determine the space group.[\[5\]](#) Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
- Structure Refinement:
 - Objective: To optimize the atomic positions to best fit the experimental data.

- Method: Build an atomic model into the electron density map. Iteratively refine the atomic coordinates, thermal parameters, and occupancies using a least-squares algorithm. The quality of the fit is monitored using R-factors (e.g., R1, wR2), which should converge to low values (typically <5% for R1). Difference Fourier maps should show no significant residual electron density.

[Click to download full resolution via product page](#)

Diagram 3: Standard workflow for single-crystal X-ray crystallography.

Computational and Analytical Corroboration

Final validation of the molecular structure involves computational modeling and analytical purity assessment.

Computational Modeling

Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the lowest-energy (most stable) conformation of a molecule.^[7] The resulting optimized geometry, including bond lengths and angles, can be directly compared to the experimental results from X-ray crystallography. A strong correlation between the calculated and experimental structures provides a powerful cross-validation of the model.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse technique for assessing the purity of a compound and, with a chiral stationary phase, for separating and quantifying its enantiomers.^[8] For structural analysis, confirming the sample is a single, pure compound is a prerequisite for all other techniques.

Protocol: General RP-HPLC Purity Analysis

- System Preparation: Use a standard C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to ensure the carboxyl group is protonated.^{[9][10]}
- Sample Preparation: Prepare a stock solution of **p-Butylhydratropic Acid** in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
^[11]
- Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Monitor the elution profile using a UV detector, typically at a wavelength around 230-250 nm where the phenyl ring absorbs.^[11]

- Data Interpretation: A pure sample should yield a single, sharp peak. The area under the peak is proportional to the concentration. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The molecular structure of **p-Butylhydratropic Acid** is not merely a static diagram but a comprehensive model validated by a suite of orthogonal analytical techniques. NMR, IR, and MS spectroscopy work in concert to define the molecule's connectivity and functional groups. X-ray crystallography provides the ultimate confirmation of its three-dimensional atomic arrangement and intermolecular interactions in the solid state. Finally, computational modeling and chromatographic analysis corroborate these findings and confirm sample purity. This integrated, multi-technique approach represents a robust and trustworthy methodology for the complete structural characterization required in modern chemical and pharmaceutical sciences.

References

- **p-Butylhydratropic Acid** | 3585-49-7.
- **P-BUTYLHYDRATROPIC ACID**. (No date).
- **P-BUTYLHYDRATROPIC ACID, (R)-**. (No date).
- Process for the preparation of p. isobutyl-hydrotropic. (1978).
- **p-Butylhydratropic acid, (R)-** | C13H18O2.
- 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g. (No date). Thermo Scientific Alfa Aesar. [Link]
- **P-BUTYLHYDRATROPIC ACID**. (No date).
- Crystal structure and electronic properties of three phenylpropionic acid derivatives. (2011).
- 4-Isobutyl-.alpha.-methylphenylacetic acid.
- Butyric acid, p-chlorophenyl ester.
- X Ray crystallography.
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. [Link]
- Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (\pm) -3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). (2016).
- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed. [Link]
- Biological properties of butanol extracts from green pine cone of *Pinus densiflora*. (2018). Springer. [Link]
- X-ray crystallography.

- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed Central. [\[Link\]](#)
- 1.9 X-Ray Crystallography. (No date). Atlas of Bacterial and Archaeal Cell Structure. [\[Link\]](#)
- Computational models for identifying potential P-glycoprotein substrates and inhibitors. (2006). PubMed. [\[Link\]](#)
- UV-Vis Spectra of Carbonic Acid. (2025). Chemistry Europe. [\[Link\]](#)
- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021).
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2014). Hindawi. [\[Link\]](#)
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). MDPI. [\[Link\]](#)
- Butyric acid, p-methoxyphenyl ester.
- Pivalic acid.
- Environmental Chemistry Method for Fluazifop-p-butyl & Degradates.
- Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest. (2023). Atmospheric Chemistry and Physics. [\[Link\]](#)
- Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schlehd. (2024). MDPI. [\[Link\]](#)
- [Effect of fatty acids on the antibacterial activity of butylated hydroxytoluene (BHT)]. (1978). PubMed. [\[Link\]](#)
- Measuring method of content of butyric acid clevidipine butyrate and content of related substances. (2013).
- A kind of preparation method of p-aminophenyl butyric acid. (2017).
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup. (2021). Semantic Scholar. [\[Link\]](#)
- Conformer-Specific Photoelectron Spectroscopy of Carbonic Acid: H_2CO_3 .
- Polyphosphoric Acid in Organic Synthesis. (2014).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy p-Butylhydratropic Acid | 3585-49-7 [smolecule.com]

- 2. 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. P-BUTYLHYDRATROPIC ACID [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. CN103134891A - Measuring method of content of butyric acid clevidipine butyrate and content of related substances - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of p-Butylhydratropic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121086#molecular-structure-of-p-butylhydratropic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com